Cas no 93307-66-5 (1,3-Diethyl 2-(3-chlorophenyl)propanedioate)

1,3-Diethyl 2-(3-chlorophenyl)propanedioate is a diester derivative of malonic acid, featuring a 3-chlorophenyl substituent at the central carbon. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. Its diethyl ester groups enhance solubility in organic solvents, facilitating reactions such as alkylations, condensations, and cyclizations. The presence of the 3-chlorophenyl moiety introduces electronic and steric effects, making it valuable for constructing complex aromatic frameworks. The compound exhibits stability under standard conditions, ensuring consistent performance in synthetic applications. Its well-defined structure and reactivity profile make it a reliable choice for researchers in medicinal and industrial chemistry.
1,3-Diethyl 2-(3-chlorophenyl)propanedioate structure
93307-66-5 structure
Product Name:1,3-Diethyl 2-(3-chlorophenyl)propanedioate
CAS No:93307-66-5
MF:C13H15ClO4
MW:270.708803415298
MDL:MFCD06205061
CID:818753
PubChem ID:267417
Update Time:2025-10-28

1,3-Diethyl 2-(3-chlorophenyl)propanedioate Chemical and Physical Properties

Names and Identifiers

    • Propanedioicacid, 2-(3-chlorophenyl)-, 1,3-diethyl ester
    • diethyl 2-(3-chlorophenyl)propanedioate
    • 1,3-diethyl 2-(3-chlorophenyl)propanedioate
    • EN300-82543
    • diethyl(3-chlorophenyl)propanedioate
    • NSC-106644
    • 93307-66-5
    • IVLPRPZSLKVRGX-UHFFFAOYSA-N
    • DTXSID70295981
    • AKOS006082941
    • Diethyl 2-(3-chlorophenyl)malonate
    • Diethyl2-(3-chlorophenyl)malonate
    • SCHEMBL9052329
    • Z982130892
    • NSC106644
    • CS-0262426
    • diethyl (m-chlorophenyl)malonate
    • 1,3-Diethyl 2-(3-chlorophenyl)propanedioate
    • MDL: MFCD06205061
    • Inchi: 1S/C13H15ClO4/c1-3-17-12(15)11(13(16)18-4-2)9-6-5-7-10(14)8-9/h5-8,11H,3-4H2,1-2H3
    • InChI Key: IVLPRPZSLKVRGX-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1)C(C(=O)OCC)C(=O)OCC

Computed Properties

  • Exact Mass: 270.066
  • Monoisotopic Mass: 270.066
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 7
  • Complexity: 275
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 52.6Ų

Experimental Properties

  • Density: 1.206
  • Boiling Point: 326.6°Cat760mmHg
  • Flash Point: 121°C
  • Refractive Index: 1.512

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Additional information on 1,3-Diethyl 2-(3-chlorophenyl)propanedioate

Introduction to 1,3-Diethyl 2-(3-chlorophenyl)propanedioate (CAS No. 93307-66-5)

1,3-Diethyl 2-(3-chlorophenyl)propanedioate, identified by the Chemical Abstracts Service Number (CAS No.) 93307-66-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This ester derivative, characterized by its diethyl ester groups and a chlorophenyl substituent, exhibits unique structural and functional properties that make it a valuable candidate for various synthetic applications.

The molecular structure of 1,3-Diethyl 2-(3-chlorophenyl)propanedioate consists of a propanedioate backbone, which is flanked by two ethyl groups at the 1 and 3 positions, and a 3-chlorophenyl group at the 2 position. This arrangement imparts a high degree of steric hindrance and electronic polarity to the molecule, influencing its reactivity and interactions with biological targets. The presence of the chlorophenyl moiety, in particular, introduces a region of electron-withdrawing character, which can modulate the compound's pharmacokinetic profile.

In recent years, there has been growing interest in exploring the potential applications of 1,3-Diethyl 2-(3-chlorophenyl)propanedioate in medicinal chemistry. Its structural features suggest that it may serve as a versatile intermediate in the synthesis of more complex molecules, including potential drug candidates. The compound's ability to undergo various chemical transformations, such as nucleophilic substitution and condensation reactions, makes it a promising building block for further derivatization.

One of the most compelling aspects of 1,3-Diethyl 2-(3-chlorophenyl)propanedioate is its potential role in the development of novel therapeutic agents. Researchers have been investigating its interactions with biological systems, particularly focusing on its effects on enzymes and receptors involved in metabolic pathways. Preliminary studies indicate that derivatives of this compound may exhibit inhibitory activity against certain enzymes, which could be exploited for therapeutic purposes.

The CAS No. 93307-66-5 provides a unique identifier for this compound, ensuring consistency and accuracy in scientific literature and databases. This standardized numbering system is crucial for researchers who need to reference specific chemical entities in their work. The compound's detailed documentation under this CAS number includes information on its physical properties, such as solubility and melting point, as well as its safety data.

From a synthetic chemistry perspective, 1,3-Diethyl 2-(3-chlorophenyl)propanedioate offers several advantages as a starting material. Its relatively simple structure allows for facile modification through various synthetic routes, enabling chemists to tailor its properties for specific applications. For instance, the ester functionality can be hydrolyzed or transesterified to introduce different substituents or alter the compound's solubility profile.

Recent advancements in computational chemistry have also highlighted the importance of 1,3-Diethyl 2-(3-chlorophenyl)propanedioate in drug discovery efforts. Molecular modeling studies have shown that this compound can interact with target proteins in unique ways due to its structural features. These insights have guided researchers in designing more effective derivatives with enhanced binding affinity and selectivity.

The pharmaceutical industry has taken note of these findings and is exploring the use of 1,3-Diethyl 2-(3-chlorophenyl)propanedioate in various drug development pipelines. Its potential as a scaffold for novel therapeutics is particularly attractive due to its ability to modulate biological pathways without causing significant side effects. Further research is needed to fully elucidate its pharmacological properties and to optimize its use in clinical settings.

In conclusion,1,3-Diethyl 2-(3-chlorophenyl)propanedioate (CAS No. 93307-66-5) represents a promising compound with diverse applications in pharmaceutical research and chemical synthesis. Its unique structural features and reactivity make it an invaluable tool for scientists working on drug discovery and development. As our understanding of its properties continues to grow, this compound is likely to play an increasingly important role in advancing medical science.

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